molecular formula C20H20Cl2N2O B4100881 1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Cat. No.: B4100881
M. Wt: 375.3 g/mol
InChI Key: MUVSHIYDIQACCQ-UHFFFAOYSA-N
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Description

1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a pyridinylmethyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with methoxybenzene in the presence of a base to form the methoxyphenyl intermediate. This intermediate is then reacted with pyridine-3-carboxaldehyde in the presence of a reducing agent to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding phenolic or quinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-[(2-bromophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
  • 1-[4-[(2-fluorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

Uniqueness

1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can lead to distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O.ClH/c21-20-6-2-1-5-18(20)15-24-19-9-7-16(8-10-19)12-23-14-17-4-3-11-22-13-17;/h1-11,13,23H,12,14-15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVSHIYDIQACCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCC3=CN=CC=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
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1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
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1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
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1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
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1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride
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1-[4-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-3-ylmethyl)methanamine;hydrochloride

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